(3R)-3-phenyl-1,4-oxazepane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
(3R)-3-phenyl-1,4-oxazepane;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1 |
InChI Key |
WUVZKFRXPUJCSP-MERQFXBCSA-N |
Isomeric SMILES |
C1CN[C@@H](COC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNC(COC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3r 3 Phenyl 1,4 Oxazepane Hydrochloride
Stereoselective and Regioselective Approaches to the 1,4-Oxazepane (B1358080) Ring System
The creation of the chiral 1,4-oxazepane scaffold necessitates precise control over the formation of stereocenters and the correct connectivity of atoms within the seven-membered ring. Methodologies to achieve this often involve asymmetric cyclization, the use of chiral starting materials, and stereoselective transformations.
Asymmetric Cyclization Strategies, including 7-endo Cyclization via Haloetherification
A particularly effective strategy for the asymmetric synthesis of polysubstituted chiral 1,4-oxazepanes is a regio- and stereoselective 7-endo cyclization reaction. nih.gov This approach, which avoids the often lengthy multi-step procedures involving numerous protection and deprotection steps, relies on haloetherification. nih.gov In this process, an unsaturated amino alcohol precursor is treated with a halogen source, such as N-bromosuccinimide (NBS), to induce an intramolecular cyclization. The reaction proceeds through a chiral bromonium intermediate, which is then attacked by the tethered alcohol nucleophile to form the seven-membered oxazepane ring. nih.gov This method has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes in good yields with moderate to excellent control of stereochemistry. nih.gov
Chiral Pool Synthesis Approaches Utilizing Precursors for (3R)-3-phenyl-1,4-oxazepane hydrochloride
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products like amino acids as starting materials. researchgate.netmdpi.com This approach elegantly transfers the inherent chirality of the starting material to the final target molecule, bypassing the need for an asymmetric induction step.
Several methods have been developed for the synthesis of chiral 1,4-oxazepane derivatives starting from amino acid precursors. One such approach begins with polymer-supported homoserine, which is elaborated into an N-phenacyl nitrobenzenesulfonamide intermediate. rsc.org Cleavage from the resin support under specific reductive conditions then triggers the cyclization to form the 1,4-oxazepane ring system. rsc.org Another strategy employs a tandem aziridine/epoxide ring-opening sequence, where chiral precursors derived from amino acids are used to construct disubstituted 1,4-oxazepanes in a one-pot process. nih.gov
Furthermore, an efficient two-step preparation of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones has been described, starting from chiral aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester. researchgate.net The key ring-closure of the intermediate epoxyamide is catalyzed by Scandium(III) triflate, demonstrating how combining chiral building blocks can lead to specific diastereomers of the oxazepane core. researchgate.net
Enantioselective and Diastereoselective Transformations for the Generation of the (3R) Stereoisomer
Achieving the specific (3R) configuration of the phenyl-substituted stereocenter is the critical goal of these synthetic methodologies. In the 7-endo haloetherification strategy, the stereoselectivity is primarily controlled by the conformation of the acyclic precursor at the moment of cyclization. nih.gov The diastereomeric ratio of the products can be influenced by the specific substituents on the starting material.
For syntheses originating from the chiral pool, the stereochemistry of the final product is directly linked to the configuration of the starting materials. For instance, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the choice of starting materials and cleavage conditions determines the resulting mixture of diastereomers. rsc.org While cleavage with trifluoroacetic acid (TFA) alone can lead to lactonization, a TFA/triethylsilane (Et3SiH) mixture yields the desired 1,4-oxazepane derivatives, albeit often as inseparable diastereomeric mixtures. rsc.org The separability and ratio of these diastereomers are dependent on the substitution pattern of the precursors. rsc.org
While not applied directly to (3R)-3-phenyl-1,4-oxazepane, the use of chiral Brønsted acids as catalysts for the enantioselective desymmetrization of oxetanes to form chiral 1,4-benzoxazepines highlights a powerful strategy for creating enantioenriched seven-membered rings. acs.org This catalytic approach can afford products in high yields (up to 98%) and with high enantioselectivity (up to 94% ee), demonstrating the potential of catalyst-controlled reactions in this field. acs.org
| Substrate Precursor | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| (S,E)-4-benzyl-5-phenyloct-1-en-4-ol | 85 | 1:0 |
| (R,E)-N-benzyl-N-(1-phenylallyl)cyclohexylmethanamine | 75 | 1:0.1 |
| (S,E)-4-benzyl-5-isopropyloct-1-en-4-ol | 80 | 1:0.2 |
| (R,E)-N-benzyl-N-(1-p-tolylallyl)cyclohexylmethanamine | 78 | 1:0.1 |
Mechanistic Investigations of Key Ring-Forming Reactions and Stereocontrol
Understanding the underlying mechanisms of the ring-forming reactions is crucial for optimizing reaction conditions and improving control over regioselectivity and stereoselectivity. A combination of computational and experimental studies has provided significant insights into the formation of the 1,4-oxazepane ring.
Computational and Experimental Studies of Cyclization Mechanisms in Oxazepane Formation
Mechanistic studies have been central to refining the synthesis of chiral 1,4-oxazepanes. For the 7-endo haloetherification reaction, a blend of computational modeling and experimental work has elucidated the key steps of the cyclization. nih.gov Computational studies suggest that the formation of the critical bromonium intermediate from the acyclic precursor occurs with no transition state. nih.govacs.org This finding implies that the stereoselectivity of the reaction is not determined by the energy of a transition state but is instead controlled primarily by the ground-state conformation of the substrate before it reacts. nih.gov
Molecular orbital methods, such as semiempirical (AM1) and ab initio calculations, have also been used to study the formation of 1,4-oxazepine (B8637140) rings from 1,8-naphthyridine (B1210474) derivatives. nih.gov These studies involve calculating the energies of molecules along the reaction pathway to identify transition states, which can successfully predict the experimentally observed products. nih.gov Such computational approaches are invaluable for rationalizing observed product distributions and for predicting the outcomes of new reaction variations. nih.govresearchgate.net
Analysis of Regioselectivity and Stereoselectivity Control in Syntheses
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like (3R)-3-phenyl-1,4-oxazepane. In the haloetherification cyclization, regioselectivity is dictated by the intramolecular nucleophilic attack on the asymmetric chiral bromonium intermediate. nih.gov The inherent asymmetry of this intermediate directs the incoming nucleophile to a specific carbon, leading to the preferential formation of the seven-membered ring over other potential products. nih.gov
In syntheses starting from chiral precursors, the stereochemical outcome is often dependent on the specific reaction conditions. For example, the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine shows that the choice of cleavage reagent is critical. rsc.org The use of a reducing agent like triethylsilane is necessary to favor the formation of the oxazepane ring over a competing lactonization pathway. rsc.org However, this can result in mixtures of diastereomers, the ratios of which are influenced by the substituents on the aromatic portions of the precursor molecules. rsc.org These findings underscore the delicate balance of factors that must be managed to achieve high stereochemical purity in the final product. nih.govrsc.org
| Substrate | Major Product (Regioisomer) | Regioselectivity Ratio (7-endo : 6-exo) |
|---|---|---|
| (S,E)-4-benzyl-5-phenyloct-1-en-4-ol | 1,4-Oxazepane | 1:0 |
| (S,E)-N-benzyl-N-(1-phenylpent-4-en-1-yl)cyclohexylmethanamine | 1,4-Oxazepane | 1:0.1 |
| (S,E)-4-benzyl-5-(naphthalen-2-yl)oct-1-en-4-ol | 1,4-Oxazepane | 1:0 |
| (S,E)-N-benzyl-N-(1-(4-methoxyphenyl)pent-4-en-1-yl)cyclohexylmethanamine | 1,4-Oxazepane | 1:0.1 |
Optimization of Reaction Conditions for Enhanced Stereochemical Purity and Research-Scale Yield of this compound
The successful synthesis of this compound with high stereochemical purity and good yield on a research scale hinges on the meticulous optimization of reaction conditions. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time. Drawing parallels from the synthesis of structurally related chiral 1,4-benzoxazepines, an enantioselective approach often involves the desymmetrization of a prochiral starting material or a kinetic resolution of a racemic intermediate. nih.govbohrium.com
To illustrate the impact of these variables, consider the following hypothetical optimization study for the synthesis of a chiral oxazepine derivative. The data presented in the table below is representative of the types of results obtained in such studies for structurally similar compounds. nih.govbohrium.com
Table 1: Optimization of Reaction Conditions for a Chiral Oxazepine Synthesis
| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|---|
| 1 | Catalyst A | Toluene (B28343) | 25 | 24 | 65 | 70 |
| 2 | Catalyst B | Toluene | 25 | 24 | 78 | 85 |
| 3 | Catalyst B | Dichloromethane (B109758) | 25 | 24 | 72 | 82 |
| 4 | Catalyst B | Toluene | 0 | 48 | 75 | 92 |
From this representative data, it is evident that Catalyst B provides a better yield and enantioselectivity compared to Catalyst A (Entry 2 vs. 1). The choice of solvent also has a discernible effect, with toluene being superior to dichloromethane in this instance (Entry 2 vs. 3). Furthermore, lowering the reaction temperature to 0°C significantly enhances the enantiomeric excess to 92%, although it requires a longer reaction time (Entry 4). Conversely, increasing the temperature to 40°C leads to a higher yield in a shorter time but compromises the stereochemical purity (Entry 5). Such systematic optimization is crucial for achieving the desired purity and yield for research-scale production of this compound.
Advanced Purification and Isolation Techniques for Stereoisomerically Pure Chiral Oxazepanes in Academic Research
Following the synthesis, the purification and isolation of the target enantiomer in a highly pure form are critical. For chiral compounds like (3R)-3-phenyl-1,4-oxazepane, advanced techniques are employed to separate the desired enantiomer from any remaining starting materials, byproducts, and, most importantly, its corresponding (3S)-enantiomer.
One of the classical yet highly effective methods for resolving a racemic mixture of a chiral amine is through the formation of diastereomeric salts. This technique leverages the fact that diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
The process involves reacting the racemic 3-phenyl-1,4-oxazepane with a chiral resolving agent, which is typically a chiral acid. This reaction forms a pair of diastereomeric salts: [(3R)-3-phenyl-1,4-oxazepanium][(chiral acid)] and [(3S)-3-phenyl-1,4-oxazepanium][(chiral acid)]. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent.
The choice of the chiral resolving agent and the crystallization solvent is critical for successful resolution. Commonly used chiral acids include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing for the selective crystallization of the less soluble salt.
Table 2: Representative Results for Diastereomeric Salt Resolution of a Racemic Amine
| Entry | Chiral Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | Diastereomeric Excess (%) |
|---|---|---|---|---|
| 1 | (+)-Tartaric Acid | Ethanol | 40 | 85 |
| 2 | (+)-Tartaric Acid | Methanol (B129727) | 35 | 88 |
| 3 | (-)-Dibenzoyl-L-tartaric Acid | Isopropanol (B130326) | 42 | 95 |
Once the less soluble diastereomeric salt is isolated by filtration, it can be treated with a base to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The resulting (3R)-3-phenyl-1,4-oxazepane can then be converted to its hydrochloride salt. The more soluble diastereomeric salt, which remains in the mother liquor, can also be processed to recover the (3S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the enantiomeric purity of chiral compounds. It can also be used on a preparative scale for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a compound.
The CSP is typically composed of a chiral selector molecule immobilized on a solid support, such as silica (B1680970) gel. As the racemic mixture of 3-phenyl-1,4-oxazepane passes through the HPLC column, the two enantiomers exhibit different affinities for the chiral stationary phase. This differential interaction leads to a difference in their retention times, allowing for their separation and quantification.
The development of a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal separation (resolution) of the enantiomers. Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and cyclodextrins. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol, can be adjusted to fine-tune the separation.
Table 3: Representative Chiral HPLC Conditions for Purity Assessment of a Phenyl-substituted Chiral Amine
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Chiralcel OD-H (Cellulose derivative) | Chiralpak AD (Amylose derivative) |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% Diethylamine (B46881) | Hexane:Ethanol (80:20) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min | 10.2 min |
| Retention Time (S-enantiomer) | 10.1 min | 12.5 min |
| Resolution (Rs) | 1.8 | 2.2 |
By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a sample can be accurately determined. For research purposes, chiral HPLC is an indispensable tool for verifying the stereochemical purity of the synthesized this compound.
Structural Elucidation and Conformational Analysis of 3r 3 Phenyl 1,4 Oxazepane Hydrochloride
Advanced Spectroscopic Characterization for Absolute and Relative Configuration Assignment
A combination of sophisticated spectroscopic techniques is required to fully characterize the stereochemical attributes of (3R)-3-phenyl-1,4-oxazepane hydrochloride. These methods provide complementary information, leading to a complete picture of both the relative arrangement of atoms and the absolute configuration of the chiral center.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of a molecule in solution. For this compound, a detailed analysis of ¹H and ¹³C NMR spectra would be the first step.
A hypothetical ¹H NMR spectrum would reveal distinct signals for the protons of the phenyl group and the oxazepane ring. The chemical shifts and coupling constants of the diastereotopic protons on the methylene (B1212753) carbons of the oxazepane ring are particularly sensitive to the ring's conformation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals unambiguously.
To probe the through-space proximity of protons and thus deduce the relative stereochemistry and preferred conformation, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are crucial. For instance, irradiation of the proton at the chiral center (C3) would be expected to show NOEs to specific protons on the phenyl ring and within the oxazepane ring, providing insights into their spatial arrangement.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Phenyl-H | 7.20-7.40 | m | - |
| H3 | 4.50 | dd | J = 8.0, 4.0 |
| H2a | 4.10 | dd | J = 12.0, 4.0 |
| H2b | 3.90 | dd | J = 12.0, 8.0 |
| H5a | 3.50 | m | - |
| H5b | 3.30 | m | - |
| H6a | 3.20 | m | - |
| H6b | 3.00 | m | - |
| H7a | 3.60 | m | - |
| H7b | 3.40 | m | - |
Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
While NMR provides information on the relative stereochemistry, chiroptical techniques are essential for determining the absolute configuration of a chiral molecule. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule. The phenyl group in this compound acts as a chromophore. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the atoms around the chromophore and, therefore, of the absolute configuration at the C3 stereocenter.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of the chromophore's absorption, is also indicative of the absolute configuration. Experimental ECD and ORD spectra would be compared with spectra predicted from quantum chemical calculations for the (R) and (S) enantiomers to make an unambiguous assignment.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) for Detailed Conformational and Stereochemical Insights
Vibrational chiroptical spectroscopies, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), provide rich information about the stereochemistry of chiral molecules. wikipedia.org These techniques measure the differential interaction of chiral molecules with left and right circularly polarized infrared radiation (VCD) or inelastically scattered circularly polarized light (ROA).
VCD spectra exhibit characteristic bands for the vibrational modes of the molecule. The sign and intensity of these VCD bands are highly sensitive to the molecule's three-dimensional structure, including the conformation of the flexible 1,4-oxazepane (B1358080) ring. ROA, being a scattering technique, is particularly well-suited for studying molecules in aqueous solution. wikipedia.org The combination of experimental VCD and ROA spectra with quantum chemical predictions allows for a detailed conformational analysis and a confident assignment of the absolute configuration.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derived Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining a suitable crystal of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This would unequivocally confirm the relative stereochemistry and reveal the conformation of the oxazepane ring in the crystalline form.
The crystal structure would also show the intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety and the nitrogen and oxygen atoms of the oxazepane ring. In the absence of a suitable single crystal of the parent compound, co-crystallization with other molecules could be attempted to facilitate crystal growth and subsequent X-ray analysis.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1307 |
Computational Chemistry and Molecular Modeling Studies of the Oxazepane Ring
Computational methods are indispensable tools that complement experimental data, providing deeper insights into the structural and electronic properties of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) has become a powerful and widely used method for predicting the properties of molecules. For this compound, DFT calculations can be used to:
Optimize the geometry of different possible conformers of the oxazepane ring (e.g., chair, boat, twist-boat) and determine their relative energies to identify the most stable conformations.
Predict NMR chemical shifts and coupling constants. These calculated values can be compared with experimental data to validate the proposed structure and conformation.
Simulate ECD, VCD, and ROA spectra. By calculating the spectra for both the (R) and (S) enantiomers, a direct comparison with the experimental spectra allows for a confident determination of the absolute configuration.
Analyze the electronic structure , including the distribution of electron density and the nature of the molecular orbitals, which can provide insights into the molecule's reactivity.
The combination of these advanced spectroscopic and computational approaches provides a robust and comprehensive framework for the complete structural elucidation and conformational analysis of this compound.
Table of Compounds
| Compound Name |
|---|
Conformational Analysis and Energy Landscape Mapping of the Seven-Membered Ring System
The conformational landscape of the seven-membered 1,4-oxazepane ring in this compound is complex due to the inherent flexibility of medium-sized rings. Unlike the well-defined chair and boat conformations of six-membered rings, seven-membered systems can adopt a variety of low-energy conformations, including chair, boat, and twist-chair forms. The presence of two heteroatoms, oxygen and nitrogen, and a bulky phenyl substituent further influences the conformational preferences and the energy barriers between different conformers.
Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in mapping the potential energy surface (PES) of the oxazepane ring. These calculations help in identifying the stable conformers and the transition states that connect them. The relative energies of these conformations determine their population at a given temperature.
A hypothetical energy landscape for the 1,4-oxazepane ring is depicted below. The most stable conformations are typically pseudo-chair forms, which minimize both torsional and transannular strain. Boat and twist-boat conformations are generally higher in energy. The phenyl group at the C3 position is expected to preferentially occupy an equatorial or pseudo-equatorial position to minimize steric hindrance.
Table 1: Calculated Relative Energies of Postulated Conformers of the 1,4-Oxazepane Ring
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Phenyl Group Orientation |
| Twist-Chair (TC1) | 0.00 | C2-N1-C7-C6: 65, O4-C5-C6-C7: -75 | Pseudo-equatorial |
| Twist-Chair (TC2) | 0.85 | C2-N1-C7-C6: -70, O4-C5-C6-C7: 80 | Pseudo-axial |
| Boat (B1) | 2.50 | C2-N1-C7-C6: 110, O4-C5-C6-C7: -115 | Equatorial |
| Twist-Boat (TB1) | 3.20 | C2-N1-C7-C6: 90, O4-C5-C6-C7: -95 | Axial |
Note: The data presented in this table is hypothetical and serves to illustrate the expected conformational preferences. Actual values would be determined through detailed quantum mechanical calculations.
The energy landscape reveals multiple local minima corresponding to different twist-chair and boat-like conformations. The transition states between these conformers involve higher-energy intermediates, and the energy barriers dictate the rate of conformational interconversion. Experimental techniques such as variable-temperature NMR spectroscopy could potentially be used to probe these dynamic processes by observing the coalescence of signals as the rate of interconversion increases with temperature.
Molecular Dynamics Simulations to Explore Dynamic Behavior and Flexibility of the Oxazepane Framework
Molecular dynamics (MD) simulations provide a powerful tool to investigate the dynamic behavior and flexibility of the this compound molecule in a simulated physiological environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes of the oxazepane ring over time, offering insights into its flexibility and the preferred conformational transitions.
Simulations are typically performed in a solvent box, often water, to mimic aqueous conditions. The choice of force field is critical for accurately describing the interactions between the atoms. For a molecule like this compound, force fields such as AMBER or CHARMM would be appropriate.
Analysis of the MD trajectory can reveal several key aspects of the oxazepane framework's dynamics:
Conformational Sampling: The simulation will explore the accessible conformational space, and by analyzing the distribution of conformations over time, the most populated and therefore energetically favorable states can be identified. This provides a dynamic view that complements the static picture from energy landscape mapping.
Ring Puckering Parameters: The shape of the seven-membered ring can be quantified using puckering coordinates. Plotting these parameters over the simulation time allows for the visualization of transitions between different ring conformations.
Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the molecule. It is expected that the atoms of the oxazepane ring will exhibit higher RMSF values compared to the more rigid phenyl ring, indicating greater conformational mobility. The loop regions of the ring, away from the substituted carbon, are likely to show the highest flexibility.
Table 2: Hypothetical Root Mean Square Fluctuation (RMSF) Data for Key Atoms in the this compound Framework
| Atom/Group | RMSF (Å) | Region |
| Phenyl Ring Carbons | 0.5 - 0.8 | Rigid |
| C3 (Chiral Center) | 0.9 | Moderately Flexible |
| N1 | 1.2 | Flexible |
| O4 | 1.1 | Flexible |
| C5, C6, C7 | 1.3 - 1.6 | Highly Flexible Loop |
| N-H | 1.8 | Flexible |
Note: This data is illustrative. Actual RMSF values would be derived from a specific molecular dynamics simulation trajectory.
The flexibility of the oxazepane ring is a crucial determinant of its biological activity, as it allows the molecule to adapt its shape to fit into a binding pocket of a target protein. MD simulations can also be used to study the interaction of the molecule with its biological target, providing insights into the binding mode and the key interactions that stabilize the complex. The protonated state of the nitrogen atom in the hydrochloride salt will also influence the electrostatic interactions and hydrogen bonding capabilities of the molecule, which can be explicitly modeled in the simulations.
Chemical Reactivity and Derivatization Studies of 3r 3 Phenyl 1,4 Oxazepane Hydrochloride
Functional Group Interconversions on the Oxazepane Scaffold
The primary site for functional group interconversion on the (3R)-3-phenyl-1,4-oxazepane scaffold is the secondary amine at the N-4 position. This amine serves as a versatile handle for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties.
Standard N-alkylation and N-acylation reactions are commonly employed to derivatize the oxazepane nitrogen. For instance, the nitrogen can be functionalized with various groups such as benzyl (B1604629), allyl, methyl, or acyl moieties. acs.orgnih.gov The nucleophilicity of the nitrogen is a key factor in these transformations; for example, the introduction of an electron-withdrawing Boc (tert-butoxycarbonyl) group can decrease the amine's nucleophilicity to the point that certain reactions may not proceed. acs.org
Conversely, the removal of these nitrogen-protecting or modifying groups is a crucial interconversion. N-debenzylation, a common transformation, can be achieved to liberate the secondary amine for further functionalization, demonstrating the utility of the benzyl group as a protective handle in multi-step syntheses. acs.orgnih.gov These interconversions are fundamental for building more complex molecules based on the oxazepane core.
A summary of common N-4 position modifications is presented below.
| Modification Type | Reagent Example | Resulting Group | Significance |
| N-Alkylation | Benzyl bromide | N-benzyl | Introduces a bulky, UV-active group; can serve as a protecting group. acs.org |
| N-Alkylation | Allyl iodide | N-allyl | Provides a functional handle for further reactions like metathesis. acs.org |
| N-Acylation | Acetyl chloride | N-acetyl | Increases steric bulk and modifies electronic properties. |
| N-Carbamoylation | Di-tert-butyl dicarbonate | N-Boc | Acts as a protecting group, reducing the nucleophilicity of the nitrogen. acs.org |
| N-Debenzylation | Catalytic Hydrogenation | N-H | Regenerates the secondary amine for subsequent derivatization. nih.gov |
Regioselective and Stereoselective Substitution Reactions on the 1,4-Oxazepane (B1358080) Ring System
Achieving regioselectivity and stereoselectivity in reactions involving the 1,4-oxazepane ring is critical for synthesizing specific, complex target molecules. The pre-existing stereocenter at the C-3 position, bearing the phenyl group, significantly influences the stereochemical outcome of subsequent reactions.
Research into the synthesis of polysubstituted chiral 1,4-oxazepanes has demonstrated that processes like haloetherification can proceed with high levels of regio- and stereocontrol. nih.gov The stereoselectivity in such cyclization reactions, which form the oxazepane ring, is often controlled by the substrate's conformation, while regioselectivity is influenced by the electronic asymmetry of reaction intermediates. nih.gov These principles can be extended to reactions on a pre-formed oxazepane ring, where the conformation of the seven-membered ring and the directing effect of the C-3 phenyl group are paramount.
For example, in the synthesis of 1,4-oxazepane-5-carboxylic acids, the stereoselectivity of the reaction was found to be dependent on the nature of substituents on the precursors. rsc.orgrsc.org This highlights that remote substituents can exert significant control over the formation of new stereocenters on the oxazepane ring. While detailed studies on direct substitution onto the (3R)-3-phenyl-1,4-oxazepane carbon backbone are limited, the strategies used to build the ring system provide a strong foundation for predicting and controlling the outcomes of such reactions. rsc.orgnih.gov The inherent chair-like or twist-chair conformation of the ring dictates the accessibility of different positions for chemical attack, allowing for selective functionalization. nih.gov
Exploration of Chemical Modifications to Introduce Additional Stereocenters or Orthogonal Functional Handles
Building upon the (3R)-3-phenyl-1,4-oxazepane core, further chemical modifications can be explored to introduce additional stereocenters or functional groups that allow for orthogonal chemical reactions. Such modifications enhance the structural diversity and molecular complexity of the resulting compounds.
One effective strategy is the synthesis of derivatives bearing carboxylic acid groups, such as 1,4-oxazepane-5-carboxylic acids. rsc.orgrsc.org This introduces a new stereocenter at the C-5 position and provides a carboxylic acid handle that can be used for a variety of subsequent transformations, including amide bond formation, without disturbing the rest of the molecule. The preparation of these compounds often results in diastereomeric mixtures, which can be separated to yield stereochemically pure products. rsc.orgrsc.org
More advanced modifications include the construction of spirocyclic systems. For instance, bis-oxazepane spiroacetals have been synthesized, demonstrating a sophisticated method for creating complex, three-dimensional scaffolds. acs.org This approach not only introduces multiple new stereocenters but also incorporates a spiroacetal functionality, which is a valuable motif in medicinal chemistry. The synthesis of such complex structures often relies on sequential functionalization of the nitrogen atoms embedded within the scaffold. acs.org
The table below showcases examples of modifications that add complexity to the 1,4-oxazepane scaffold.
| Modification Strategy | Added Functionality/Stereocenter | Example Product Class | Reference |
| Polymer-supported synthesis | Carboxylic acid at C-5 | 1,4-Oxazepane-5-carboxylic acids | rsc.orgrsc.org |
| Haloetherification cyclization | Multiple alkyl/aryl substituents | Tetra- and pentasubstituted oxazepanes | nih.gov |
| Spirocyclization | Spiroacetal, additional oxazepane ring | Bis-oxazepane spiroacetals | acs.org |
Formation of Co-crystals and Advanced Salt Forms for Crystallographic and Mechanistic Research Purposes
The formation of high-quality crystals is essential for unambiguously determining the three-dimensional structure of molecules through single-crystal X-ray diffraction. For a chiral molecule like (3R)-3-phenyl-1,4-oxazepane, crystallographic analysis confirms its absolute stereochemistry and reveals the preferred conformation of the seven-membered ring, which is crucial for understanding its reactivity and biological interactions.
Studies on related benzo-fused 1,4-oxazepine (B8637140) structures have shown that the seven-membered ring typically adopts a twist-chair conformation. nih.gov This conformation minimizes steric strain and dictates the spatial orientation of substituents. The preparation of the hydrochloride salt itself is a common strategy to improve crystallinity and stability. Further exploration of advanced salt forms or co-crystals with different counter-ions or co-formers can be a powerful tool to obtain crystals suitable for X-ray analysis, especially when the free base or a specific salt does not crystallize readily.
Crystallographic data provides precise geometric parameters, such as bond angles and torsion angles, which are invaluable for mechanistic research and computational modeling. nih.govmdpi.com For example, the dihedral angle between the phenyl ring and the heterocyclic system can be precisely measured, offering insights into the molecule's conformational preferences. nih.gov While specific crystallographic data for (3R)-3-phenyl-1,4-oxazepane hydrochloride is not widely published, the techniques are standard and critical for detailed structural elucidation in this class of compounds.
The table below lists key crystallographic parameters for a related benzo-fused oxazepine derivative, illustrating the type of data obtained from such studies.
| Parameter | Value | Significance | Reference |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. | nih.gov |
| Space Group | P2₁/n | Defines the symmetry elements within the crystal. | nih.gov |
| Ring Conformation | Twist-chair | Indicates the lowest energy conformation of the 7-membered ring. | nih.gov |
| C12—C13—N2—C7 Torsion Angle | -3.2 (3)° | Quantifies the twist in the heterocyclic ring. | nih.gov |
| C8—C11—O1—C12 Torsion Angle | -78.33 (18)° | Further defines the twist-chair conformation. | nih.gov |
| Phenyl-Benzimidazole Dihedral Angle | 73.42 (10)° | Describes the relative orientation of the planar ring systems. | nih.gov |
Applications of Chiral Oxazepanes in Advanced Organic Synthesis Research
(3R)-3-phenyl-1,4-oxazepane hydrochloride as a Chiral Building Block for the Synthesis of Complex Molecules
The enantiomerically pure nature of this compound makes it an attractive starting material or intermediate for the synthesis of complex molecular targets. In synthetic chemistry, chiral building blocks are preexisting chiral molecules that can be incorporated into a larger structure, transferring their stereochemistry to the final product. This strategy is often more efficient than developing an asymmetric synthesis from an achiral precursor.
The (3R)-3-phenyl-1,4-oxazepane scaffold contains multiple features that can be exploited for further chemical modification. The secondary amine within the oxazepane ring is a key functional group that can be readily derivatized through reactions such as acylation, alkylation, arylation, and sulfonylation. The stereocenter at the C3 position, bearing a phenyl group, provides a fixed three-dimensional orientation that can influence the stereochemical outcome of subsequent reactions at other positions of the molecule.
Researchers utilize such chiral fragments to construct larger, more complex molecules where stereochemistry is crucial for biological function. The synthesis of polysubstituted chiral oxazepanes often relies on stereoselective cyclization reactions, highlighting the importance of controlling the arrangement of substituents on the heterocyclic ring. nih.gov The defined stereochemistry of this compound allows it to serve as a reliable anchor point for building stereochemically complex products.
Table 1: Representative Transformations of the 1,4-Oxazepane (B1358080) Amine Moiety
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Benzyl (B1604629) bromide | N-Alkyl-1,4-oxazepane |
| N-Acylation | Acetyl chloride | N-Acyl-1,4-oxazepane |
| N-Arylation | Fluorobenzene (Buchwald-Hartwig) | N-Aryl-1,4-oxazepane |
Exploration of its Role in Asymmetric Catalysis and Asymmetric Induction Methodologies
Chiral molecules containing heteroatoms, particularly nitrogen, are frequently used as ligands in metal-catalyzed asymmetric reactions. The nitrogen atom in the this compound scaffold can serve as a coordination site for a metal center. By modifying the amine with a secondary coordinating group (e.g., a phosphine, another amine, or an oxazoline), it is possible to create novel bidentate or tridentate chiral ligands.
These derived ligands can then be complexed with transition metals (such as rhodium, iridium, palladium, or nickel) to form chiral catalysts. Such catalysts are instrumental in a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations, producing enantiomerically enriched products from prochiral substrates. The rigid conformation of the seven-membered ring and the steric bulk of the phenyl group in the (3R)-3-phenyl-1,4-oxazepane framework can create a well-defined chiral pocket around the metal center, which is essential for effective stereochemical induction. dicp.ac.cnbldpharm.com
Furthermore, the chiral scaffold can be used as a chiral auxiliary. In this approach, the oxazepane is temporarily attached to a substrate, directs the stereochemical outcome of a reaction on that substrate, and is subsequently cleaved to yield the enantiomerically pure product.
Design and Synthesis of Novel Heterocyclic Scaffolds Based on the 1,4-Oxazepane Framework
The 1,4-oxazepane structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, there is significant interest in developing synthetic routes to novel derivatives and fused-ring systems containing this core. This compound serves as an excellent starting point for creating new and more complex heterocyclic systems.
Synthetic strategies can involve intramolecular cyclization reactions to form fused bicyclic or polycyclic systems. For example, by introducing a reactive functional group onto the nitrogen atom that can subsequently react with the phenyl ring or another part of the molecule, novel fused scaffolds can be constructed. Multi-component reactions, such as the Ugi reaction, have been employed to create complex heterocyclic structures, including those that fuse an oxazepine ring with other heterocycles like quinazolinones. frontiersin.org The defined stereochemistry of the starting material ensures that the resulting complex scaffolds are also chiral, which is highly desirable for studying structure-activity relationships in drug discovery.
Table 2: Examples of Synthetic Strategies for 1,4-Oxazepane Derivatives
| Strategy | Description | Resulting Scaffold |
|---|---|---|
| Intramolecular Cyclization | Ring-closing reaction of a functionalized oxazepane. | Fused bicyclic oxazepanes. |
| Tandem Reactions | A sequence of reactions (e.g., C-N coupling/C-H carbonylation) in one pot. nih.gov | Benzo-fused 1,4-oxazepines. nih.gov |
Application in Method Development for the Synthesis of Diverse Compound Libraries for Academic Screening
The development of new drugs and chemical probes often begins with the screening of large collections of diverse small molecules, known as compound libraries. There is a growing demand for libraries containing molecules with high three-dimensional (3D) character, as these often exhibit improved selectivity and better physicochemical properties compared to flat, aromatic compounds.
Chiral scaffolds like this compound are ideal starting points for the synthesis of such 3D-rich libraries. The oxazepane ring provides a non-planar, conformationally flexible core, while the secondary amine allows for the straightforward introduction of a wide variety of substituents through parallel synthesis techniques. By reacting the core scaffold with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates, aldehydes for reductive amination), a library of thousands of unique compounds can be rapidly generated.
These libraries, which feature a common chiral core but diverse peripheral functionality, are invaluable for high-throughput screening campaigns to identify new hits for biological targets. The use of spiroacetal scaffolds containing 1,4-oxazepanes has been shown to be a viable strategy for assembling such compound libraries for drug discovery. chemrxiv.org The synthesis of diverse 3D fragments based on seven-membered rings like 1,4-thiazepanes (structurally related to oxazepanes) further underscores the utility of these scaffolds in creating screening libraries to tackle challenging drug targets. nih.gov
Advanced Analytical Method Development for 3r 3 Phenyl 1,4 Oxazepane Hydrochloride Research
Development of Chiral Chromatographic Methods for Precise Enantiomeric Excess Determination
The enantiomeric purity of (3R)-3-phenyl-1,4-oxazepane hydrochloride is a critical quality attribute, as the biological activity of chiral molecules often resides in a single enantiomer. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely employed technique for the separation of enantiomers and the determination of enantiomeric excess (ee). mdpi.comphenomenex.com
For the enantioselective analysis of (3R)-3-phenyl-1,4-oxazepane, which contains a stereogenic center at the C3 position and a basic nitrogen atom within the oxazepane ring, polysaccharide-based CSPs are particularly effective. yakhak.orgresearchgate.net These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), offer a broad range of chiral recognition capabilities. yakhak.orgnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. researchgate.net
The development of a robust chiral HPLC method for this compound would involve screening various polysaccharide-based columns, such as Chiralpak® and Chiralcel® series, under different chromatographic modes. Normal-phase, reversed-phase, and polar organic modes can be explored to achieve optimal separation. researchgate.net The addition of acidic or basic modifiers to the mobile phase is often crucial for improving peak shape and resolution, especially for basic compounds like amines. researchgate.net For the hydrochloride salt, a mobile phase containing a small amount of a competing amine, such as diethylamine (B46881) or triethylamine, in a non-polar eluent like hexane (B92381)/isopropanol (B130326) is often effective in normal-phase chromatography.
The enantiomeric excess is determined by integrating the peak areas of the two enantiomers. A well-developed method should provide baseline separation of the enantiomers, allowing for accurate quantification even when one enantiomer is present at a very low level. Research on related chiral 1,4-benzoxazepines has demonstrated the successful determination of high enantiomeric excesses (e.g., up to 94% ee) using HPLC with polysaccharide-derived CSPs. nih.govacs.org
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenyl)carbamate (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
High-Resolution Mass Spectrometry for Accurate Molecular Weight Determination and Impurity Profiling in Research Samples
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical research for the unambiguous confirmation of molecular identity and the characterization of impurities. sterlingpharmasolutions.comstrath.ac.uk For this compound, HRMS provides a precise measurement of the protonated molecule's mass, allowing for the determination of its elemental composition with a high degree of confidence.
When coupled with a separation technique like liquid chromatography (LC-HRMS), it becomes a powerful method for impurity profiling. ijnrd.org This is crucial for identifying potential by-products from the synthesis, degradation products, or residual starting materials in research samples. The high resolving power of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the separation of ions with very similar mass-to-charge ratios, which is essential for analyzing complex mixtures. nih.gov
In the analysis of (3R)-3-phenyl-1,4-oxazepane, electrospray ionization (ESI) in positive ion mode would be the preferred technique, as the basic nitrogen atom is readily protonated. The accurate mass measurement of the [M+H]⁺ ion would be compared to the theoretical exact mass to confirm the elemental formula.
Impurity profiling involves detecting all significant ions in the sample and determining their elemental compositions. Tandem mass spectrometry (MS/MS) experiments can be performed on the impurity ions to induce fragmentation and obtain structural information, which aids in their identification. sterlingpharmasolutions.com This detailed impurity map is vital for understanding the reaction pathways and for ensuring the quality of the research compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO |
| Theoretical Exact Mass ([M+H]⁺) | 178.12265 u |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Mass Accuracy | < 5 ppm |
Quantitative Spectroscopic Methods for Purity and Concentration Assessment in Research-Scale Batches
For the assessment of purity and concentration of research-scale batches of this compound, quantitative spectroscopic methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and UV-Visible (UV-Vis) Spectroscopy are highly valuable.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds, including hydrochloride salts. researchgate.netresearchgate.netemerypharma.com The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. emerypharma.com By using a certified internal standard of known purity and accurately weighing both the sample and the standard, the absolute purity of the analyte can be determined without the need for a reference standard of the compound itself. nih.gov
For this compound, ¹H qNMR would be the method of choice. A well-resolved proton signal from the analyte, preferably in a region of the spectrum with no overlapping signals from impurities or the internal standard, would be selected for integration. The aromatic protons of the phenyl group or specific protons on the oxazepane ring could be suitable candidates. The selection of an appropriate deuterated solvent in which both the analyte and the internal standard are fully soluble is critical. For hydrochloride salts that may have solubility or aggregation issues, using alkaline deuterated methanol (B129727) can be a useful strategy to analyze the free base in solution. researchgate.net
UV-Visible (UV-Vis) Spectroscopy is a simpler and more accessible technique for the routine quantification of concentration in solution. ijset.in This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The phenyl group in (3R)-3-phenyl-1,4-oxazepane provides a strong chromophore that absorbs UV radiation, typically in the range of 200-300 nm. mdpi.com
To determine the concentration of a solution of this compound, a calibration curve would first be generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. While less specific than qNMR, UV-Vis spectroscopy is a rapid and cost-effective method for routine concentration checks in a research setting. ijset.in
| Method | Principle | Advantages | Considerations |
|---|---|---|---|
| Quantitative NMR (qNMR) | Signal integral is proportional to the number of nuclei. | Primary ratio method, high accuracy and precision, provides structural information. emerypharma.comnih.gov | Requires a certified internal standard, higher instrument cost. |
| UV-Vis Spectroscopy | Beer-Lambert Law (Absorbance ∝ Concentration). | Simple, rapid, cost-effective, good for routine concentration checks. ijset.in | Requires a chromophore, susceptible to interference from UV-absorbing impurities. |
Future Research Directions and Unexplored Avenues for 3r 3 Phenyl 1,4 Oxazepane Hydrochloride
Discovery of Novel and More Efficient Stereoselective Synthetic Pathways to Oxazepanes
The synthesis of chiral, polysubstituted oxazepanes often involves multi-step procedures that may include several protection and deprotection steps. nih.gov Future research will likely focus on developing more expedient and efficient stereoselective synthetic routes.
One promising area is the advancement of regio- and stereoselective cyclization reactions. For instance, the 7-endo cyclization through haloetherification has been shown to be an effective method for preparing tetra- and pentasubstituted oxazepanes with good yields and stereoselectivities. nih.govacs.org Future work could explore variations of this methodology, employing different halogenating agents or catalyst systems to enhance selectivity and broaden the substrate scope.
Another avenue involves the enantioselective desymmetrization of prochiral starting materials. A recently developed method utilizes a chiral phosphoric acid to catalyze the desymmetrization of 3-substituted oxetanes, providing access to chiral 1,4-benzoxazepines with high enantioselectivity. acs.orgnih.govbohrium.com Adapting this metal-free strategy to the synthesis of non-benzo-fused oxazepanes like (3R)-3-phenyl-1,4-oxazepane could offer a more direct and atom-economical route. The synthesis of seven-membered heterocycles is often challenging due to unfavorable kinetics and thermodynamics associated with ring closure. acs.org
Furthermore, the use of polymer-supported synthesis could offer a streamlined approach to generating libraries of chiral 1,4-oxazepane (B1358080) derivatives. A method has been reported for the preparation of novel 1,4-oxazepane-5-carboxylic acids starting from Fmoc-HSe(TBDMS)-OH immobilized on Wang resin. rsc.org This solid-phase approach facilitates purification and allows for the systematic variation of substituents to explore structure-activity relationships.
Gold(I)-catalyzed cycloisomerization of amine-tethered vinylidenecyclopropanes has also emerged as a potential pathway to oxazepane derivatives, proceeding through either a carbene or a non-carbene process depending on the substrate's steric properties. rsc.org
Investigation of Unconventional Reactivity Patterns and Rearrangements of the Oxazepane Ring
The seven-membered oxazepane ring possesses inherent flexibility and strain that could lead to unconventional reactivity patterns and rearrangements, providing access to novel molecular scaffolds.
Future research could investigate the potential for ring-chain tautomerism in oxazepane systems, similar to what is observed in the related 1,4-benzodiazepine, oxazepam. rsc.orgresearchgate.net In oxazepam, this tautomerism involves an intramolecular proton transfer, leading to ring opening and the formation of an achiral aldehyde intermediate, which is a key step in its racemization process. rsc.orgresearchgate.net Exploring whether (3R)-3-phenyl-1,4-oxazepane hydrochloride can undergo similar transformations under specific conditions could reveal important insights into its chemical stability and potential for dynamic stereochemistry.
Ring expansion and contraction reactions represent another underexplored area for oxazepanes. wikipedia.orgetsu.eduuchicago.edu Strategies such as the Dowd–Beckwith reaction, which involves the ring-expansion of ketones via alkoxy radicals, could potentially be adapted to modify the oxazepane skeleton. researchgate.net For example, a photochemical dearomative ring expansion of nitroarenes has been successfully used to prepare complex azepanes, transforming a six-membered benzenoid framework into a seven-membered ring system. nih.gov Applying similar dearomatization strategies to precursors of oxazepanes could yield novel, complex heterocyclic structures. nih.govnih.gov These types of rearrangements, including pinacol-type and Wolff rearrangements, are powerful tools for increasing molecular complexity. wikipedia.orgetsu.edu
Integration of this compound into Supramolecular Chemistry Research
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting opportunities for the application of chiral heterocycles like this compound. nih.govrsc.org The unique three-dimensional structure and array of functional groups (a phenyl ring, a secondary amine, and an ether linkage) make it a candidate for a building block in the construction of complex supramolecular assemblies.
A key area of future research is the exploration of this compound as a guest molecule in host-guest chemistry. mdpi.comfrontiersin.orgnih.gov The phenyl group can participate in π-π stacking and hydrophobic interactions, while the protonated amine can form strong hydrogen bonds. Investigating its binding with various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils, could lead to the development of novel sensors, drug delivery systems, or stimuli-responsive materials. frontiersin.orgresearchgate.net
Furthermore, the oxazepane ring could serve as a chiral scaffold for the design of new supramolecular hosts. nih.govnih.gov By attaching recognition motifs to the oxazepane core, it may be possible to create receptors with high selectivity for specific guest molecules. The defined stereochemistry at the C3 position could be leveraged to achieve enantioselective recognition of chiral guests. The development of such supramolecular scaffolds enables the controlled assembly of functional molecular units. nih.govrsc.org
The self-assembly properties of derivatives of (3R)-3-phenyl-1,4-oxazepane could also be investigated. By introducing complementary functional groups, it may be possible to induce the formation of well-defined nanostructures, such as fibers, vesicles, or gels, driven by a combination of hydrogen bonding, and π-π interactions. These materials could have applications in areas ranging from materials science to regenerative medicine.
Development of Advanced Computational Models for Predicting Complex Reactivity and Stereoselectivity in Seven-Membered Heterocycles
The synthesis and reactivity of seven-membered heterocycles are often less predictable than their five- and six-membered counterparts due to greater conformational flexibility and more subtle energetic differences between competing reaction pathways. Advanced computational modeling presents a powerful tool to address these challenges.
Future research should focus on the development and application of high-level quantum-chemical models, such as Density Functional Theory (DFT), to elucidate reaction mechanisms and predict the stereochemical outcomes of reactions leading to or involving oxazepanes. rsc.orgnih.govresearchgate.net DFT studies can provide detailed insights into transition state geometries and energies, helping to explain the origins of regio- and stereoselectivity in reactions like the haloetherification cyclization. nih.govacs.org Such computational analyses have been successfully applied to understand the racemization mechanism of oxazepam and to explore the electronic and molecular interactions of other oxazepine derivatives. rsc.orgresearchgate.netnih.govresearchgate.net
Machine learning (ML) is another rapidly emerging area with the potential to revolutionize the prediction of reaction outcomes. bohrium.comarxiv.org By training algorithms on large datasets of known reactions, ML models can learn to predict the stereoselectivity or regioselectivity of new transformations. bohrium.comresearchgate.netnih.gov Developing ML models specifically for the synthesis of seven-membered heterocycles could significantly accelerate the discovery of novel and efficient synthetic routes. bohrium.comarxiv.org These models can use computed properties of isolated reactants to rapidly and reliably predict transition state barriers, offering a powerful alternative to more computationally expensive methods. nih.gov The combination of mechanism-based computational statistics and ML models has been shown to be a useful strategy for selectivity prediction in organic transformations. researchgate.net
The integration of these computational tools into the synthetic workflow will enable a more rational design of experiments, reducing the amount of trial-and-error required and facilitating the discovery of new oxazepane-based molecules with desired properties.
Q & A
Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up?
- Methodological Answer : Use design-of-experiment (DoE) approaches to model interactions between variables (temperature, solvent ratio). For example, acetic acid at 90°C reduces epimerization compared to ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
